Home > Products > Screening Compounds P53790 > N-(3-acetylphenyl)-2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetamide
N-(3-acetylphenyl)-2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetamide -

N-(3-acetylphenyl)-2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetamide

Catalog Number: EVT-4859840
CAS Number:
Molecular Formula: C22H25ClN2O5S
Molecular Weight: 465.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide (A9) []

  • Compound Description: A9 is a 4H-chromene derivative studied for its acute oral toxicity, antioxidant activity, and molecular docking interactions. [] Results indicate A9 is safe in animals and exhibits significant antioxidant properties without liver toxicity. []
  • Relevance: While not structurally identical, A9 and the target compound share a phenoxy-acetamide core structure. [] The presence of halogen substituents and an acetamide linker in both compounds further highlights their structural similarities. This shared scaffold suggests potential for overlapping biological activity, particularly considering the target compound also possesses a sulfonyl group often associated with diverse biological activities.

2. N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide Derivatives [, ]

  • Compound Description: This series of compounds, also based on the 4H-chromene scaffold, were investigated for their anticancer and anticonvulsant activity. [, ] Two specific derivatives, A4 and A9, demonstrated potent anti-cancer activity against human colon adenocarcinoma (HT-29) cells. [] Furthermore, specific compounds within the series, including A4, A9, A11, and A15, exhibited anticonvulsant effects in rodent models. []
  • Relevance: These derivatives share the phenoxy-acetamide core structure with the target compound and exhibit significant structural similarity to A9 mentioned above. [, ] Notably, the presence of a halogen-substituted phenoxy ring linked to the acetamide nitrogen is a common feature. This structural similarity, alongside the demonstrated anticancer and anticonvulsant activities of the derivatives, suggests the target compound, with its additional sulfonyl group, could possess similar biological activities.

3. N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide []

  • Compound Description: This compound features a phenoxyacetamide core, a 1,2,4-oxadiazole ring, and various aromatic substitutions. [] While its specific biological activity isn't detailed in the provided abstract, the presence of these pharmacophores suggests potential biological activity.
  • Relevance: This compound shares the phenoxyacetamide core with N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide. [] Both compounds also feature a halogen-substituted aromatic ring attached to the phenoxy group. This structural similarity suggests they may belong to a larger class of compounds with similar biological targets.

4. 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide Derivatives []

  • Compound Description: These compounds incorporate a thiadiazole ring and a substituted pyridine ring connected via an acetamide linker. [] These structural features are often associated with diverse biological activities, and the compounds were specifically tested for in vitro anticancer properties. []
  • Relevance: Although structurally distinct from the target compound, these derivatives highlight the importance of the acetamide moiety in medicinal chemistry and its role in influencing biological activity. [] The presence of halogen substituents in both sets of compounds further underscores their potential as biologically active molecules.

5. MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] []

  • Compound Description: MF498 is a selective antagonist of the E prostanoid receptor 4 (EP4), demonstrating efficacy in reducing joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. [] It's characterized by a complex structure featuring a pyrroloquinoline core, a sulfonyl group, and a methoxyphenyl-substituted acetamide. []
  • Relevance: MF498 stands out due to the presence of the sulfonyl-acetamide motif, a key structural feature also present in the target compound. [] Although the overall structures differ significantly, the shared sulfonyl-acetamide moiety suggests potential for similar binding interactions and could indicate a shared mechanism of action, particularly given the known role of sulfonyl groups in modulating biological activity.

6. 2-(4-Benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide Analogues []

  • Compound Description: These analogues, featuring a phenoxyacetamide core and a substituted azetidinone ring, were synthesized and evaluated for their antimicrobial activity. [] Certain derivatives, particularly compounds 9a, 9e, and 9g, showed promising inhibition against tested bacterial and fungal strains. []
  • Relevance: The presence of the phenoxyacetamide core in these analogues highlights this structural motif's prevalence in biologically active compounds and its importance in medicinal chemistry. [] While the target compound is structurally distinct, the shared core structure and the halogen substituents suggest the possibility of belonging to a broad class of compounds with similar biological targets.

7. (Z)-2-(4-(2-Cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS) and 2,2′-(((1Z,1′Z)-1,4-Phenylenebis(2-cyanoethene-2,1-diyl))bis(4,1-phenylene))bis(oxy))bis(N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (BCYS) []

  • Compound Description: CYS and BCYS are α-cyanostilbene derivatives distinguished by their π-conjugation lengths. [] These compounds were studied for their aggregation-induced emission (AIE) properties and self-assembly behavior. [] Additionally, cytotoxicity studies revealed BCYS exhibited better biocompatibility compared to CYS. []
  • Relevance: Both CYS and BCYS share the phenoxyacetamide motif with N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide, highlighting the potential significance of this structural feature in influencing biological activity and self-assembly properties. [] While their overall structures differ, the shared core and the presence of sulfonyl groups in both CYS and BCYS suggest a potential for related biological activities and physicochemical behaviors.

8. 2-Aryloxy-N-Phenylacetamide and N′-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives []

  • Compound Description: This series of compounds, featuring variations in the aryloxy and benzohydrazide moieties, were synthesized and evaluated for antibacterial activity. [] Notably, compound 4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid (3h) displayed good activity against a panel of bacteria and exhibited bactericidal activity against Pseudomonas aeruginosa. [] Similarly, 2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide (3o) showed potent antibacterial activity and bactericidal effects against Staphylococcus aureus. []
  • Relevance: These derivatives, particularly 3h and 3o, share the aryloxy-acetamide core structure with N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide. [] The presence of halogen substituents in both compound sets further emphasizes their structural similarity. The demonstrated antibacterial activity of the derivatives suggests that the target compound, with its sulfonyl group, could possess similar biological activities and might be of interest for developing new antibacterial agents.

9. 2-[amino]-N-(un/substituted-phenyl)acetamides []

  • Compound Description: These compounds, characterized by a benzodioxin moiety linked to a sulfonamide group and further connected to a substituted phenylacetamide, were synthesized and evaluated for their antimicrobial and antifungal activities. [] Notably, compound 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l) exhibited good antimicrobial activity with low hemolytic activity, indicating a favorable safety profile. []
  • Relevance: Similar to MF498, these derivatives, particularly 7l, share the sulfonyl-acetamide structural motif with N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide. [] This shared motif suggests the potential for similar binding interactions with biological targets and might indicate common mechanisms of action. The antimicrobial and antifungal activities of these derivatives further support the potential for the target compound to possess similar biological properties.

10. 1H-inden-1-one Substituted (Heteroaryl)Acetamide Derivatives []

  • Compound Description: This series of compounds, featuring a 1H-inden-1-one scaffold connected to a (heteroaryl)acetamide moiety, were synthesized and investigated for their anticancer activity. [] Notably, compound 3e (2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide) exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines. []
  • Relevance: While structurally distinct from the target compound, these derivatives highlight the significance of the (heteroaryl)acetamide moiety in medicinal chemistry and its potential to impart anticancer properties. [] The presence of this shared motif, despite differences in the core structure, suggests the possibility of overlapping biological targets and mechanisms of action.

11. 4-Substituted Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives []

  • Compound Description: These compounds, encompassing thieno[3,2-d]pyrimidine and thienotriazolopyrimidine scaffolds with various substituents, were synthesized and evaluated for their antitumor activity. [] Several compounds exhibited potent anticancer activity against human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma). []
  • Relevance: While structurally different from N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide, the potent antitumor activity displayed by some of these derivatives underscores the potential of heterocyclic compounds as valuable scaffolds in drug discovery, especially in the context of cancer therapy. [] Although the core structures differ, the shared focus on developing biologically active molecules suggests a broader relevance to the field of medicinal chemistry.

12. N-{4-[(3-Methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl)amino]phenyl}methanesulfonamide (18) []

  • Compound Description: This compound, a thieno[3,2-d]pyrimidine derivative containing a sulfonamide moiety, demonstrated potent anticancer activity comparable to doxorubicin against three human cancer cell lines (MCF-7, HeLa, and HCT-116). []
  • Relevance: Despite the structural differences, compound 18 and N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide share the sulfonamide group. [] This shared feature suggests that the incorporation of sulfonamide functionalities might be a promising strategy for designing new anticancer agents and highlights the potential of such compounds in medicinal chemistry.

Properties

Product Name

N-(3-acetylphenyl)-2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetamide

IUPAC Name

N-(3-acetylphenyl)-2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetamide

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

InChI

InChI=1S/C22H25ClN2O5S/c1-15(26)16-6-5-9-18(12-16)24-22(27)14-30-21-11-10-19(13-20(21)23)31(28,29)25-17-7-3-2-4-8-17/h5-6,9-13,17,25H,2-4,7-8,14H2,1H3,(H,24,27)

InChI Key

BSGGPFGRMPQRCQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)Cl

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.